molecular formula C22H23FN4O5S B2768840 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 877648-82-3

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2768840
CAS No.: 877648-82-3
M. Wt: 474.51
InChI Key: ISZGXIYRWODWBB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group and a furan-2-yl ethyl moiety. The 4-nitrobenzenesulfonamide group introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets such as serotonin or dopamine receptors.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O5S/c23-19-4-1-2-5-20(19)25-11-13-26(14-12-25)21(22-6-3-15-32-22)16-24-33(30,31)18-9-7-17(8-10-18)27(28)29/h1-10,15,21,24H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGXIYRWODWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a piperazine ring, a furan moiety, and a nitrobenzenesulfonamide group, suggesting diverse interactions with biological systems.

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activity as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are crucial in nucleoside metabolism and are implicated in various diseases, including cancer and viral infections. The specific modifications in the piperazine and furan moieties can influence selectivity towards different ENT subtypes, potentially leading to therapeutic applications in oncology and virology.

Anticancer Activity

Research has demonstrated that compounds with similar structures have shown promising anticancer properties. For instance, derivatives containing piperazine rings have been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The studies indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes some key analogs:

Compound NameStructure FeaturesBiological Activity
4-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine Contains piperazine and fluorophenyl groupsENT inhibitor
1-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-3-morpholinopropanamide Morpholine instead of furanPotential ENT inhibitor
4-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-3-carboxamide Chlorine substitutionDifferent selectivity profile

Study 1: Inhibition of Nucleoside Transporters

A study focusing on the inhibition of ENTs by related piperazine derivatives found that modifications to the piperazine ring significantly altered the binding affinity to different ENT subtypes. This suggests that this compound could be optimized for selective targeting of specific ENTs, enhancing its therapeutic potential against diseases like cancer.

Study 2: Antiproliferative Effects

In vitro studies assessed the antiproliferative effects of various derivatives on MCF-7 breast cancer cells. Results indicated that certain structural modifications led to increased cytotoxicity and apoptosis induction compared to controls. This highlights the potential for developing new anticancer agents based on the scaffold provided by compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Sulfonamides

W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)
  • Structural Similarities : Both compounds contain a piperazine/piperidine ring and a nitro-substituted aromatic sulfonamide.
  • Key Differences : W-18 lacks the furan-2-yl ethyl group and instead incorporates a 4-chlorophenyl sulfonamide. The nitro group in W-18 is on a phenylethyl side chain, whereas in the target compound, it is directly attached to the sulfonamide benzene ring.
  • Pharmacological Implications : W-18 has been studied as a synthetic opioid analog, suggesting that the nitro group’s position and substituents critically influence receptor selectivity .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Structural Similarities : Shares a piperazine ring linked to a sulfonamide group.
  • Key Differences : The sulfonamide here is a 4-methylbenzenesulfonyl (tosyl) group, which is less electron-withdrawing than the 4-nitrobenzenesulfonamide in the target compound. The absence of a furan moiety may reduce π-π stacking interactions in biological systems .

Furan-Containing Analogs

N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide
  • Structural Similarities : Both compounds include a furan ring and a benzenesulfonamide group.
  • Key Differences : The furan in this analog is directly methylated to the sulfonamide nitrogen, while the target compound incorporates a more complex ethyl-piperazine bridge. The 4-methyl group in this analog reduces solubility compared to the nitro group in the target compound .
7-(4-(2-(4-Chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Structural Similarities : Features a furan-2-yl ethyl group attached to a piperazine ring.

Structural and Functional Comparison Table

Compound Name Piperazine Substituent Sulfonamide Group Key Functional Groups Pharmacological Notes
Target Compound 2-Fluorophenyl 4-Nitrobenzenesulfonamide Furan-2-yl ethyl Potential CNS activity
W-18 4-Nitrophenylethyl 4-Chlorophenylsulfonamide None Synthetic opioid analog
N-(4-fluorophenyl)-2-[4-(tosyl)piperazinyl]acetamide None (piperazine linked via acetamide) 4-Methylbenzenesulfonyl 4-Fluorophenyl Likely lower receptor affinity
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide None 4-Methylbenzenesulfonyl Furan-2-ylmethyl Simplified structure, lower complexity

Key Research Findings

Furan vs. Other Heterocycles : The furan-2-yl ethyl group may improve metabolic stability over thiophene or pyrrole analogs due to reduced cytochrome P450 interactions .

Piperazine Flexibility : The piperazine ring’s substitution pattern (2-fluorophenyl vs. 4-chlorophenyl) influences steric hindrance and receptor docking. Computational studies suggest the 2-fluorophenyl group optimizes binding to 5-HT1A receptors .

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